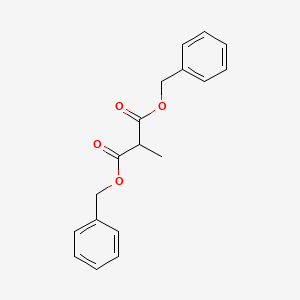

Propanedioic acid, methyl-, bis(phenylmethyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propanedioic acid, methyl-, bis(phenylmethyl) ester: is a chemical compound with the molecular formula C18H18O4 and a molecular weight of 298.33312 g/mol . It is also known by its CAS number 82794-36-3 . This compound is characterized by its ester functional groups and is commonly used in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propanedioic acid, methyl-, bis(phenylmethyl) ester can be synthesized through esterification reactions involving propanedioic acid derivatives and phenylmethyl alcohols. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product .

Análisis De Reacciones Químicas

Types of Reactions: Propanedioic acid, methyl-, bis(phenylmethyl) ester undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form carboxylic acids.

Reduction: The ester groups can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Propanedioic acid, methyl-, bis(phenylmethyl) ester is used as an intermediate in organic synthesis, particularly in the preparation of other ester compounds and pharmaceuticals .

Biology: In biological research, this compound is used as a reagent in enzymatic studies and as a substrate in metabolic pathway investigations .

Medicine: this compound is explored for its potential therapeutic applications, including its use in drug formulation and delivery systems .

Industry: In industrial applications, this compound is used in the production of polymers, resins, and plasticizers .

Mecanismo De Acción

The mechanism by which propanedioic acid, methyl-, bis(phenylmethyl) ester exerts its effects involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions . The specific molecular targets and pathways depend on the context of its application, such as enzymatic reactions in biological systems or catalytic processes in industrial settings .

Comparación Con Compuestos Similares

Malonic acid (Propanedioic acid): A dicarboxylic acid with the formula CH2(COOH)2.

Dimethyl malonate: An ester derivative of malonic acid with the formula C5H8O4.

Diethyl malonate: Another ester derivative of malonic acid with the formula C7H12O4.

Uniqueness: Propanedioic acid, methyl-, bis(phenylmethyl) ester is unique due to its bis(phenylmethyl) ester groups, which impart distinct chemical properties and reactivity compared to other malonic acid derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .

Actividad Biológica

Propanedioic acid, methyl-, bis(phenylmethyl) ester, commonly referred to as diethyl malonate or its derivatives, is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H18O4 and features two phenylmethyl groups attached to a central propanedioic acid moiety. Its structure contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that various esters of propanedioic acid exhibit antimicrobial properties. For instance, studies have shown that derivatives of propanedioic acid can inhibit the growth of bacteria and fungi. A notable study identified several bioactive compounds from Acinetobacter baumannii, which included propanedioic acid derivatives that displayed significant antifungal activity against Aspergillus flavus .

2. Antioxidant Properties

Propanedioic acid esters have been investigated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of phenyl groups in the structure may enhance these antioxidant effects by stabilizing free radicals.

3. Enzymatic Inhibition

Certain derivatives of propanedioic acid have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, some compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment.

Case Study 1: Antifungal Activity Evaluation

A study conducted by Kadhim et al. evaluated the antifungal potential of metabolites produced by Acinetobacter baumannii. The research highlighted that certain propanedioic acid esters exhibited strong antifungal activity against pathogenic fungi, suggesting their potential application in developing new antifungal agents .

Case Study 2: Antioxidant Activity Assessment

In another investigation, researchers assessed the antioxidant capacity of various propanedioic acid derivatives using DPPH radical scavenging assays. The results indicated that certain esters exhibited significant scavenging activity, supporting their use as natural antioxidants in food preservation and therapeutic applications.

Research Findings

Propiedades

Número CAS |

82794-36-3 |

|---|---|

Fórmula molecular |

C18H18O4 |

Peso molecular |

298.3 g/mol |

Nombre IUPAC |

dibenzyl 2-methylpropanedioate |

InChI |

InChI=1S/C18H18O4/c1-14(17(19)21-12-15-8-4-2-5-9-15)18(20)22-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |

Clave InChI |

DYSLWQIJCJSXSZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.